Desmethyl Atomoxetine-d7 Hydrochloride Salt is a stable isotope-labeled compound derived from Atomoxetine, which is primarily used in the treatment of attention deficit hyperactivity disorder. This compound serves as a labeled metabolite, allowing for detailed studies of Atomoxetine's pharmacokinetics and metabolism. The chemical formula for Desmethyl Atomoxetine-d7 Hydrochloride Salt is , and it has a molecular weight of 284.83 g/mol. It is classified under stable isotope labeled products, which are crucial for various analytical applications in pharmacology and toxicology .
The synthesis of Desmethyl Atomoxetine-d7 Hydrochloride Salt typically involves deuteration processes that replace specific hydrogen atoms in the Atomoxetine structure with deuterium. This can be achieved through various synthetic pathways, including:
The synthesis must be conducted under controlled conditions to ensure high purity and yield, often necessitating advanced techniques such as chromatography for purification .
The molecular structure of Desmethyl Atomoxetine-d7 Hydrochloride Salt can be represented using its SMILES notation: Cl.[2H]c1c([2H])c([2H])c(c(OC(CCN)c2ccccc2)c1[2H])C([2H])([2H])[2H]
. This notation indicates the presence of chlorine, deuterium, and other functional groups characteristic of Atomoxetine derivatives.
Key structural features include:
The incorporation of deuterium allows for enhanced stability and differentiation in metabolic studies compared to non-labeled counterparts .
Desmethyl Atomoxetine-d7 Hydrochloride Salt can participate in various chemical reactions typical of amines and aromatic compounds. Key reactions include:
These reactions are crucial for understanding the metabolic pathways of Atomoxetine, particularly how it is processed in biological systems .
Desmethyl Atomoxetine-d7 Hydrochloride Salt functions as a metabolite of Atomoxetine, which primarily acts as a norepinephrine reuptake inhibitor. The mechanism involves:
This mechanism is particularly relevant in treating attention deficit hyperactivity disorder by improving focus and reducing impulsivity .
Desmethyl Atomoxetine-d7 Hydrochloride Salt exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications, particularly in pharmacokinetic studies where precise measurements are required .
Desmethyl Atomoxetine-d7 Hydrochloride Salt has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: